molecular formula C6H16ClNSi B1599744 Chloro(diethylamino)dimethylsilane CAS No. 6026-02-4

Chloro(diethylamino)dimethylsilane

Cat. No.: B1599744
CAS No.: 6026-02-4
M. Wt: 165.73 g/mol
InChI Key: ZIROUBWXASUXCS-UHFFFAOYSA-N
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Description

Chloro(diethylamino)dimethylsilane is an organosilicon compound with the molecular formula (H₃C)₂Si(Cl)N(CH₂CH₃)₂. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro group and a diethylamino group attached to the silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diethylamino)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with diethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows:

(H3C)2SiCl2+HN(CH2CH3)2(H3C)2Si(Cl)N(CH2CH3)2+HCl(H₃C)₂SiCl₂ + HN(CH₂CH₃)₂ → (H₃C)₂Si(Cl)N(CH₂CH₃)₂ + HCl (H3​C)2​SiCl2​+HN(CH2​CH3​)2​→(H3​C)2​Si(Cl)N(CH2​CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chloro(diethylamino)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: It can react with silanols to form siloxane bonds, which are important in the formation of polysiloxanes.

Common Reagents and Conditions

    Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chloro group.

    Solvents: Reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to facilitate the reactions.

Major Products Formed

    Siloxanes: Formed through condensation reactions.

    Aminosilanes: Formed through substitution reactions with amines.

    Silanols: Formed through hydrolysis.

Scientific Research Applications

Chloro(diethylamino)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of silicon-based drug delivery systems.

    Industry: Important in the production of silicone-based materials and coatings.

Mechanism of Action

The reactivity of chloro(diethylamino)dimethylsilane is primarily due to the presence of the chloro and diethylamino groups. The chloro group is highly reactive towards nucleophiles, making it useful in substitution reactions. The diethylamino group can act as a leaving group or participate in further chemical modifications. The silicon atom serves as a central point for these reactions, facilitating the formation of various organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylphenylsilane: Similar in structure but with a phenyl group instead of a diethylamino group.

    Chlorotrimethylsilane: Contains three methyl groups instead of diethylamino and dimethyl groups.

    Dimethyldichlorosilane: Has two chloro groups instead of one chloro and one diethylamino group.

Uniqueness

Chloro(diethylamino)dimethylsilane is unique due to the presence of both a chloro and a diethylamino group, which provides it with distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.

Properties

IUPAC Name

N-[chloro(dimethyl)silyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROUBWXASUXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454947
Record name Chloro(diethylamino)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6026-02-4
Record name Chloro(diethylamino)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(diethylamino)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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